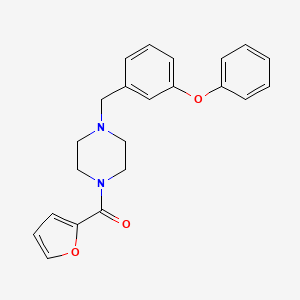
(3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. The compound has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol involves its binding to the dopamine D3 receptor. The compound acts as a partial agonist of the receptor, stimulating its activity to a lesser extent than the endogenous ligand dopamine. The binding of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol to the dopamine D3 receptor results in a cascade of intracellular signaling events, ultimately leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol are primarily mediated by its interaction with the dopamine D3 receptor. The compound has been shown to modulate the activity of dopaminergic neurons in the brain, which are involved in the regulation of movement, reward, and motivation. Additionally, (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol has been shown to have effects on other neurotransmitter systems, including serotonergic and glutamatergic systems.
实验室实验的优点和局限性
The advantages of using (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer it safely.
未来方向
There are several future directions for the study of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol. One potential avenue of research is the development of more potent and selective ligands for the dopamine D3 receptor, which could have therapeutic potential for the treatment of neurological and psychiatric disorders. Additionally, the compound could be used as a tool compound for the study of other neurotransmitter systems and their interactions with the dopamine system. Finally, the development of new methods for the synthesis and administration of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol could enable its wider use in scientific research.
Conclusion
In conclusion, (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol is a potent and selective ligand for the dopamine D3 receptor, with potential applications in the study of neurological and psychiatric disorders. The compound has been synthesized using a well-optimized method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol could lead to the development of new therapeutic agents and a deeper understanding of the dopamine system and its interactions with other neurotransmitter systems.
合成方法
The synthesis of (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with (S)-(-)-3-amino-1,2-propanediol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to produce high yields of pure (3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol.
科学研究应用
(3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol has been used in various scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. The compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. It has also been used as a tool compound for the study of the dopamine D3 receptor, which is implicated in several psychiatric and neurological disorders.
属性
IUPAC Name |
(3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-7-4-9(12)10(13-5-7)14-3-1-2-8(15)6-14/h4-5,8,15H,1-3,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQYPLRZSXIRJM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=C(C=N2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(3,5-dichloropyridin-2-yl)piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)


![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)

